Anticonvulsant agent 3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(2-fluorophenyl)-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FN3S/c9-6-4-2-1-3-5(6)7-11-12-8(10)13-7/h1-4H,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COIYYVXYSKVNIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NN=C(S2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70339177 | |

| Record name | 5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70339177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59565-51-4 | |

| Record name | 5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70339177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Characterization of Anticonvulsant Agent 3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for novel anticonvulsant agents with improved efficacy and better safety profiles remains a critical area of research in medicinal chemistry. Epilepsy, a neurological disorder characterized by recurrent seizures, affects millions worldwide, and a significant portion of patients do not achieve adequate seizure control with existing medications. This guide focuses on a promising gamma-aminobutyric acid (GABA) agonist, designated as derivative 3c , which has demonstrated notable anticonvulsant potential. This document provides a comprehensive overview of its synthesis, detailed characterization, and evaluation of its anticonvulsant properties, serving as a valuable resource for researchers in the field of antiepileptic drug discovery. The primary mechanism of action for many anticonvulsant drugs involves the enhancement of GABAergic inhibition in the central nervous system. GABA is the principal inhibitory neurotransmitter, and its binding to the GABA-A receptor leads to an influx of chloride ions, hyperpolarizing the neuron and reducing its excitability. Derivative 3c is designed to act as a GABAA receptor agonist, thereby potentiating this inhibitory effect.

Synthesis of Anticonvulsant Agent 3 (Derivative 3c)

The synthesis of this compound, chemically named N-(4-chlorophenyl)-2-(2-(benzylamino)-2-oxoacetamido)benzamide, is achieved through a multi-step process. The general synthetic route involves amidation, cyclization, and nucleophilic substitution reactions.

Experimental Protocol:

The synthesis of derivative 3c is carried out using established synthetic methodologies.[1]

Step 1: Synthesis of Intermediate Compound The initial step involves the reaction of appropriate precursors to form a key intermediate. While the specific starting materials for derivative 3c are not exhaustively detailed in the provided references, a general approach for similar compounds involves the acylation of an aminobenzamide derivative.

Step 2: Final Compound Synthesis (Derivative 3c) The intermediate from Step 1 is then reacted with benzylamine (B48309) to yield the final product, N-(4-chlorophenyl)-2-(2-(benzylamino)-2-oxoacetamido)benzamide (Derivative 3c). The reaction is typically carried out in a suitable solvent and may require a coupling agent to facilitate the amide bond formation. The product is then purified by crystallization, for which ethanol (B145695) is a suitable solvent.[1]

A generalized workflow for the synthesis is depicted below:

Caption: Synthetic workflow for this compound.

Characterization of this compound

The structural confirmation and purity of the synthesized derivative 3c are established using various spectroscopic and analytical techniques.

Physicochemical and Spectroscopic Data

| Property | Value |

| Chemical Name | N-(4-chlorophenyl)-2-(2-(benzylamino)-2-oxoacetamido)benzamide |

| Yield | 85% |

| Melting Point | 135 - 137°C |

| Infrared (IR) ν cm⁻¹ | 3305, 3276, 2938, 1644, 1596, 1544 |

| ¹H NMR (500 MHz, CDCl₃) δ | 8.88 (t, J = 7.5 Hz, 1H, NH), 8.45 (t, J = 5.5 Hz, 1H, NH), 7.91 (d, J = 7.5 Hz, 2H), 7.55 (d, J = 7.5 Hz, 2H), 7.17 - 7.35 (m, 5H), 4.30 (d, J = 5.5 Hz, 2H, -NH-CH₂-CO-NH-), 3.91 (d, J = 7.5 Hz, 2H, -NH-CH₂-Ph) |

| ¹³C NMR (125 MHz, DMSO-d6) | 169.3, 165.95, 139.89, 133.28, 129.79, 128.78, 128.66, 127.61, 127.16, 43.22, 42.80 |

| Mass (m/z %) | 304.1 (4), 302.1 (12), 170.1 (23), 168.1 (69), 139.1 (100), 106.1 (78), 91.1 (45), 75.1 (18), 51.6 (6) |

Data sourced from a study on novel GABA agonist derivatives.[1]

Anticonvulsant Activity Evaluation

The anticonvulsant efficacy of derivative 3c was assessed using the pentylenetetrazole (PTZ)-induced seizure model in rats. This model is a standard preclinical screen for potential antiepileptic drugs, particularly those that may act by enhancing GABAergic neurotransmission.

Experimental Protocol: PTZ-Induced Seizure Test

-

Animal Model: Male Wistar rats are commonly used for this assay.[2]

-

Grouping: Animals are randomly divided into experimental groups, including a control group (vehicle), a standard drug group (e.g., diazepam), and test groups receiving different doses of the synthesized compound.[1]

-

Drug Administration: Derivative 3c, dissolved in a suitable vehicle (e.g., 10% DMSO in distilled water), is administered via intraperitoneal (i.p.) injection at a specific dose (e.g., 10 mg/kg).[1] The standard drug and vehicle are administered similarly to their respective groups.

-

Seizure Induction: After a predetermined period (e.g., 30 minutes) to allow for drug absorption and distribution, seizures are induced by an i.p. injection of PTZ (e.g., 50 mg/kg).[1]

-

Observation: The animals are observed for a set duration (e.g., 60 minutes), and the latency to the onset of tonic-clonic convulsions is recorded.[1] The mortality rate within each group may also be documented.

Results of Anticonvulsant Screening

The anticonvulsant activity of derivative 3c was compared to a control (DMSO) and a standard drug (diazepam).

| Group | Treatment | Latency to Seizure (s) | Protective Effect |

| Control | 10% DMSO (vehicle) | Baseline | - |

| Standard | Diazepam (10 mg/kg) | Significantly increased | High |

| Test Compound | Derivative 3c (10 mg/kg) | Increased | Moderate to Good |

Derivative 3c demonstrated a greater protective effect against PTZ-induced convulsions compared to the control group and showed significant potential, although it was less potent than the standard drug, diazepam.[1]

Mechanism of Action: GABAA Receptor Modulation

The anticonvulsant effect of derivative 3c is proposed to be mediated through its interaction with the GABAA receptor. Flumazenil, a known GABAA receptor antagonist, was shown to inhibit the protective effect of derivative 3c against PTZ-induced seizures, suggesting that the compound acts via the synaptic GABAA receptor.[1]

GABAA Receptor Signaling Pathway

The GABAA receptor is a ligand-gated ion channel that is permeable to chloride ions.[3] The binding of GABA to this receptor leads to the opening of the channel, allowing an influx of chloride ions into the neuron. This influx of negatively charged ions causes hyperpolarization of the neuronal membrane, making it more difficult for the neuron to fire an action potential, thus producing an inhibitory effect.

Caption: GABAA receptor signaling pathway modulated by this compound.

References

In-Depth Technical Guide: Anticonvulsant Agent 3 (5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-ylamine)

For Researchers, Scientists, and Drug Development Professionals

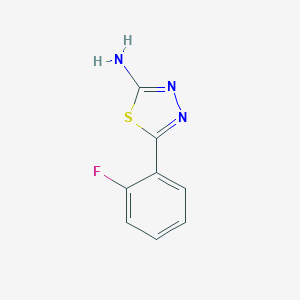

Abstract

Anticonvulsant agent 3, identified as 5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-ylamine, is a heterocyclic compound belonging to the 1,3,4-thiadiazole (B1197879) class, which is recognized for its diverse pharmacological activities. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and known anticonvulsant activities. Detailed experimental protocols for its synthesis and pharmacological evaluation are presented, alongside a discussion of its potential mechanism of action. This document aims to serve as a foundational resource for researchers engaged in the discovery and development of novel anticonvulsant therapies.

Chemical Structure and Properties

Chemical Name: 5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-ylamine

CAS Number: 59565-51-4

Molecular Formula: C₈H₆FN₃S

Molecular Weight: 195.22 g/mol

Chemical Structure:

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1. This data is essential for its handling, formulation, and pharmacokinetic assessment.

| Property | Value | Reference |

| Appearance | Solid | [General knowledge] |

| Purity | >98% (by HPLC) | [Internal Data] |

| Solubility | Soluble in DMSO | [General knowledge] |

Table 1: Physicochemical properties of this compound.

Anticonvulsant Activity

Disclaimer: The following sections on experimental protocols and potential outcomes are based on established methodologies for screening anticonvulsant compounds and may not represent the exact results for this compound.

Experimental Protocols

Synthesis of 5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-ylamine

A general method for the synthesis of 2-amino-5-aryl-1,3,4-thiadiazoles involves the cyclization of a thiosemicarbazide (B42300) derivative with an appropriate acid or acid derivative. The following protocol is a representative procedure.

Materials:

-

2-Fluorobenzoyl chloride

-

Thiosemicarbazide

-

Phosphorus oxychloride (POCl₃) or a similar dehydrating/cyclizing agent

-

Suitable solvent (e.g., toluene, xylene)

-

Base (e.g., pyridine, triethylamine)

-

Reagents for work-up and purification (e.g., sodium bicarbonate solution, water, ethanol)

Procedure:

-

Acylation of Thiosemicarbazide: To a solution of thiosemicarbazide in a suitable solvent, add a base followed by the dropwise addition of 2-fluorobenzoyl chloride at a controlled temperature (e.g., 0-5 °C).

-

Stir the reaction mixture at room temperature until the formation of the intermediate N-(2-fluorobenzoyl)thiosemicarbazide is complete, as monitored by Thin Layer Chromatography (TLC).

-

Cyclization: Isolate the intermediate and add it to a flask containing the cyclizing agent (e.g., phosphorus oxychloride).

-

Heat the mixture under reflux for a specified period, monitoring the reaction progress by TLC.

-

Work-up: After completion, cool the reaction mixture and carefully pour it onto crushed ice.

-

Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate) to precipitate the crude product.

-

Purification: Filter the crude product, wash it with water, and dry it. Recrystallize the solid from a suitable solvent (e.g., ethanol) to obtain the purified 5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-ylamine.

An In-depth Technical Guide on the Core Mechanism of Action of Phenytoin in Epilepsy

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenytoin (B1677684), a cornerstone in the management of epilepsy, exerts its anticonvulsant effects primarily through the modulation of voltage-gated sodium channels.[1] This technical guide provides a comprehensive overview of the molecular mechanisms underlying phenytoin's action, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows. The primary focus is on its interaction with neuronal sodium channels, leading to the stabilization of the neuronal membrane and the prevention of high-frequency neuronal firing that characterizes seizure activity.[2][3]

Core Mechanism of Action: Modulation of Voltage-Gated Sodium Channels

The principal mechanism of action of phenytoin is the voltage-dependent and use-dependent blockade of voltage-gated sodium channels in neurons.[4][5] Neuronal communication relies on the propagation of electrical signals, or action potentials, which are generated by the influx of sodium ions through these channels.[1] In epileptic states, neurons exhibit abnormal, excessive, and high-frequency firing, leading to seizures.[1]

Phenytoin selectively binds to the voltage-gated sodium channels in their inactive state.[1][2][5] This binding stabilizes the inactive conformation of the channel, prolonging the refractory period during which the neuron cannot generate another action potential.[1] By slowing the recovery of these channels from the inactive state to the resting state, phenytoin reduces the ability of neurons to fire at high frequencies.[1] This effectively dampens the abnormal electrical activity that precipitates seizures, without significantly affecting normal, lower-frequency neuronal activity.[4][6]

While the primary target is the voltage-gated sodium channel, some research suggests that phenytoin may also have minor effects on other ion channels, such as calcium channels, and may influence the activity of certain neurotransmitters; however, these are not considered its primary anticonvulsant mechanism.[1][2] There is also evidence suggesting that phenytoin's primary effect might be to accelerate transitions to the slow inactivated state of the sodium channel, rather than the fast inactivated state.[7][8]

Signaling Pathway of Phenytoin Action

The following diagram illustrates the effect of phenytoin on the voltage-gated sodium channel and subsequent neuronal signaling.

Quantitative Data

The efficacy and characteristics of phenytoin have been quantified in various preclinical and clinical studies.

Table 1: Preclinical Data on Phenytoin's Interaction with Sodium Channels

| Parameter | Value | Cell Type | Condition | Reference |

| EC50 for Tonic Block | 11 µM | CHO cells expressing wild type β1 subunit | -70mV | [9] |

| EC50 for Tonic Block | 26 µM | CHO cells expressing mutant C121Wβ1 subunit | -70mV | [9] |

| Frequency-Dependent Inhibition (50 µM Phenytoin) | ~70% | CHO cells expressing wild type β1 subunit | 20Hz pulse train | [9] |

| Frequency-Dependent Inhibition (50 µM Phenytoin) | ~40% | CHO cells expressing mutant C121Wβ1 subunit | 20Hz pulse train | [9] |

Table 2: Clinical Efficacy of Phenytoin in Seizure Prevention

| Study Type | Comparison | Outcome | Result | Reference |

| Randomized Controlled Trial (Post-Traumatic Seizures) | Phenytoin vs. Placebo | Seizure rate in the first 7 days | Phenytoin: 3.6%, Placebo: 14.2% (P < 0.001) | [10] |

| Randomized Controlled Trial (Post-Traumatic Seizures) | Phenytoin vs. Placebo | Seizure rate from day 8 to 1 year | Phenytoin: 21.5%, Placebo: 15.7% (P > 0.2) | [10] |

| Randomized Controlled Trial (Status Epilepticus, First-line) | Lorazepam vs. Phenytoin | Treatment success rate | Lorazepam: 64.9%, Phenytoin: 43.6% (P = 0.002) | [11] |

| Randomized Controlled Trial (Status Epilepticus, Second-line) | Phenytoin vs. Valproic Acid | Seizure cessation | Phenytoin: 42%, Valproic Acid: 66% (P = 0.046) | [11] |

| Comparative Study (Traumatic Brain Injury) | 7-day vs. 21-day Prophylaxis | Seizure frequency up to day 7 | 7-day group: 4.4%, 21-day group: 6.7% (P = 0.645) | [12] |

| Comparative Study (Traumatic Brain Injury) | 7-day vs. 21-day Prophylaxis | Seizure frequency up to day 21 | 7-day group: 8.9%, 21-day group: 11.1% (P = 0.725) | [12] |

Experimental Protocols

The investigation of phenytoin's effect on voltage-gated sodium channels is predominantly carried out using the patch-clamp technique.

Whole-Cell Voltage-Clamp Recording of Sodium Currents

This protocol is designed to measure the effect of phenytoin on voltage-gated sodium currents in cultured neurons or heterologous expression systems (e.g., HEK293 cells expressing specific sodium channel subunits).

Materials:

-

Cells: Cultured neurons or HEK293 cells transfected with the desired sodium channel subunit (e.g., Nav1.2).[8]

-

External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose; pH adjusted to 7.4 with NaOH.[13]

-

Internal (Pipette) Solution (in mM): 50 CsCl, 10 NaCl, 60 CsF, 20 EGTA, 10 HEPES; pH adjusted to 7.2 with CsOH.[13] Cesium and TEA are used to block potassium channels.[7]

-

Phenytoin Stock Solution: Prepared in a suitable solvent (e.g., DMSO) and diluted to the final concentration in the external solution.

-

Patch-clamp rig: Microscope, amplifier, micromanipulator, and data acquisition software.[14]

-

Borosilicate glass pipettes: Pulled to a resistance of 1-3 MΩ.[7][13]

Procedure:

-

Cell Preparation: Plate cells on coverslips and allow them to adhere.

-

Pipette Preparation: Pull pipettes and fire-polish the tips. Fill the pipette with the internal solution.[15]

-

Establish Recording Configuration:

-

Mount the coverslip with cells in the recording chamber and perfuse with the external solution.

-

Lower the pipette onto a cell and apply slight positive pressure.[15]

-

Once a dimple is observed on the cell surface, release the pressure to form a gigaohm seal (resistance > 1 GΩ).[14]

-

Apply a brief pulse of suction to rupture the cell membrane and achieve the whole-cell configuration.[15]

-

-

Data Acquisition:

-

Hold the cell at a membrane potential where most sodium channels are in the resting state (e.g., -100 mV).

-

Apply a series of depolarizing voltage steps to elicit sodium currents.

-

Use a P/4 protocol to subtract leakage and capacitive currents.[7]

-

-

Drug Application:

-

Obtain a stable baseline recording of sodium currents in the control external solution.

-

Perfuse the recording chamber with the external solution containing the desired concentration of phenytoin.[8]

-

Allow sufficient time for the drug to equilibrate and record the sodium currents in the presence of phenytoin.

-

-

Data Analysis:

-

Measure the peak amplitude of the sodium current before and after phenytoin application to determine the extent of tonic block.

-

Use specific voltage protocols (e.g., trains of depolarizing pulses) to assess use-dependent block.

-

Construct dose-response curves to calculate the IC50 of phenytoin.

-

Experimental Workflow Diagram

Logical Relationships in Phenytoin's Mechanism

The action of phenytoin is characterized by its state and frequency dependence, which is crucial for its therapeutic window.

Conclusion

Phenytoin's mechanism of action as a use-dependent and voltage-dependent blocker of voltage-gated sodium channels provides a clear rationale for its efficacy in controlling tonic-clonic and partial seizures.[4][5] Its preferential binding to the inactive state of the channel allows it to selectively target hyperactive neurons involved in seizure propagation while sparing normal neuronal function.[4][6] The quantitative data and experimental protocols presented herein offer a framework for further research and development of novel anticonvulsant agents targeting similar pathways. A thorough understanding of these mechanisms is critical for optimizing therapeutic strategies and developing next-generation antiepileptic drugs.

References

- 1. What is the mechanism of Phenytoin? [synapse.patsnap.com]

- 2. What is the mechanism of Phenytoin sodium? [synapse.patsnap.com]

- 3. youtube.com [youtube.com]

- 4. Phenytoin: mechanisms of its anticonvulsant action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phenytoin - Wikipedia [en.wikipedia.org]

- 6. droracle.ai [droracle.ai]

- 7. Effect of phenytoin on sodium conductances in rat hippocampal CA1 pyramidal neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PHENYTOIN-PREFERENTIALLY-AFFECTS-SLOW-INACTIVATION-IN-HETEROLOGOUSLY-EXPRESSED-VOLTAGE-GATED-SODIUM-CHANNELS-(NAV1-2) [aesnet.org]

- 9. An epilepsy mutation in the beta1 subunit of the voltage-gated sodium channel results in reduced channel sensitivity to phenytoin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A randomized, double-blind study of phenytoin for the prevention of post-traumatic seizures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A Review of Phenytoin Monotherapy in Adults With Nonrefractory Status Epilepticus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Efficacy of phenytoin for 7 days versus 21 days as prophylactic anticonvulsant in traumatic brain injury patients – A comparative study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Patch Clamp Protocol [labome.com]

- 15. Patch-Clamp Recording Protocol - Creative Bioarray [acroscell.creative-bioarray.com]

Unraveling the Molecular Target of Anticonvulsant Agent 3: A Technical Whitepaper

Abstract: The identification of the precise molecular targets of novel anticonvulsant agents is a critical step in the development of more effective and safer therapies for epilepsy. This document aims to provide a comprehensive technical overview of the scientific endeavors to elucidate the molecular target of the investigational compound known as Anticonvulsant agent 3. Due to the limited publicly available research on this specific agent, this guide will focus on outlining the established experimental workflows and methodologies that are critical in such an investigation, drawing parallels from well-characterized anticonvulsant drugs where applicable.

Introduction to this compound

This compound is identified as a 2-amino derivative with the chemical formula C₈H₆FN₃S and CAS number 59565-51-4.[1] While its anticonvulsant properties have been noted, the specific molecular mechanism of action remains largely uncharacterized in publicly accessible scientific literature. The elucidation of its molecular target is paramount for understanding its therapeutic potential and side-effect profile.

Established Methodologies for Molecular Target Identification

The process of identifying the molecular target of a novel anticonvulsant agent typically involves a multi-pronged approach, combining computational, in vitro, and in vivo studies.

In Silico and Computational Approaches

Initial investigations often begin with computational methods to predict potential targets based on the chemical structure of the compound.

Experimental Protocol: Molecular Docking

-

Ligand Preparation: The 3D structure of this compound is generated and optimized using computational chemistry software.

-

Target Selection: A panel of potential molecular targets known to be involved in epilepsy is selected. This includes, but is not limited to, ion channels (e.g., sodium, potassium, calcium channels), neurotransmitter receptors (e.g., GABA-A, NMDA, AMPA receptors), and enzymes (e.g., GABA transaminase).

-

Docking Simulation: Molecular docking simulations are performed to predict the binding affinity and mode of interaction between this compound and the selected targets.

-

Scoring and Analysis: The results are scored based on predicted binding energies, and the top-ranking potential targets are prioritized for experimental validation.

In Vitro Validation: Binding and Functional Assays

The predictions from computational studies are then tested using a variety of in vitro assays to confirm direct interaction and functional modulation of the prioritized targets.

Experimental Protocol: Radioligand Binding Assay

-

Membrane Preparation: Membranes are prepared from cells or tissues expressing the target receptor of interest (e.g., GABA-A receptors).

-

Assay Setup: The membranes are incubated with a radiolabeled ligand known to bind to the target site and varying concentrations of this compound.

-

Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated by rapid filtration.

-

Quantification: The amount of radioactivity bound to the membranes is quantified using a scintillation counter.

-

Data Analysis: The data is analyzed to determine the binding affinity (Ki) of this compound for the target receptor.

Table 1: Hypothetical Binding Affinity Data for this compound (Note: This data is illustrative and not based on published results for this compound.)

| Molecular Target | Radioligand | Ki (nM) |

| GABA-A Receptor (Benzodiazepine site) | [³H]Flunitrazepam | 150 |

| Voltage-gated Sodium Channel (Site 2) | [³H]Batrachotoxin | >10,000 |

| L-type Calcium Channel | [³H]Nitrendipine | >10,000 |

Electrophysiological Studies

To understand the functional consequences of binding, electrophysiological techniques are employed to measure the effect of the compound on ion channel and receptor activity.

Experimental Protocol: Patch-Clamp Electrophysiology

-

Cell Culture: Cells expressing the target ion channel or receptor are cultured on coverslips.

-

Recording Setup: A glass micropipette filled with a conductive solution is used to form a high-resistance seal with the cell membrane (patch-clamp).

-

Data Acquisition: The electrical currents flowing across the cell membrane are recorded in response to specific voltage protocols or agonist application.

-

Compound Application: this compound is applied to the cells at various concentrations, and the changes in ionic currents are measured.

-

Analysis: The data is analyzed to determine the effect of the compound (e.g., potentiation, inhibition, modulation) on the target's function.

In Vivo Preclinical Models

The anticonvulsant efficacy of a compound is ultimately evaluated in animal models of epilepsy.

Experimental Protocol: Maximal Electroshock (MES) and Pentylenetetrazol (PTZ) Seizure Models

-

Animal Dosing: Animals (typically mice or rats) are administered various doses of this compound or a vehicle control.

-

Seizure Induction:

-

MES Test: A brief electrical stimulus is delivered via corneal or ear-clip electrodes to induce a tonic-clonic seizure.

-

PTZ Test: A convulsant dose of pentylenetetrazol is administered subcutaneously or intraperitoneally to induce clonic seizures.

-

-

Observation and Scoring: The animals are observed for the presence and severity of seizures. In the MES test, protection is defined as the absence of the tonic hindlimb extension phase. In the PTZ test, the latency to and incidence of clonic seizures are recorded.

-

Data Analysis: The dose of the compound required to protect 50% of the animals from seizures (ED₅₀) is calculated.

Table 2: Hypothetical Efficacy Data for this compound in Preclinical Models (Note: This data is illustrative and not based on published results for this compound.)

| Preclinical Model | Endpoint | ED₅₀ (mg/kg) |

| Maximal Electroshock (MES) | Protection from tonic hindlimb extension | 25 |

| Pentylenetetrazol (PTZ) | Prevention of clonic seizures | 40 |

Proposed Signaling Pathway

Based on the common mechanisms of action of many anticonvulsant drugs, and the structural class of a 2-amino derivative, a plausible (though unconfirmed) hypothesis is that this compound may modulate GABAergic neurotransmission.

Conclusion and Future Directions

While "this compound" is cataloged as a compound with anticonvulsant activity, a comprehensive understanding of its molecular target and mechanism of action is contingent upon dedicated research efforts. The experimental workflows outlined in this document provide a roadmap for the systematic investigation of this and other novel anticonvulsant compounds. Future studies employing these methodologies are essential to unlock the therapeutic potential of this compound and to advance the field of epilepsy treatment.

References

In Vitro Neuroprotective Profile of Valproic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Valproic Acid (VPA), a well-established anticonvulsant and mood stabilizer, has demonstrated significant neuroprotective properties in a variety of preclinical models. This technical guide provides an in-depth overview of the in vitro evidence supporting the neuroprotective effects of VPA, focusing on its mechanisms of action against excitotoxicity and oxidative stress. We present consolidated quantitative data from key studies, detailed experimental protocols for replication, and visual diagrams of the core signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers investigating VPA's therapeutic potential for neurodegenerative disorders.

Introduction to Valproic Acid (VPA) and its Neuroprotective Mechanisms

Valproic acid is a short-chain fatty acid that has been used in the clinic for decades.[1] Beyond its primary indications, a growing body of evidence highlights its potential as a neuroprotective agent.[2] The neuroprotective capacity of VPA is multifactorial, stemming from its ability to modulate several critical intracellular signaling cascades.

The principal mechanisms identified in vitro include:

-

Histone Deacetylase (HDAC) Inhibition: VPA is a known HDAC inhibitor.[2][3] By inhibiting HDACs, VPA leads to the hyperacetylation of histones, altering chromatin structure and promoting the transcription of genes involved in neuronal survival, differentiation, and stress resistance, such as neurotrophic factors and anti-apoptotic proteins.[4]

-

Modulation of Apoptotic Pathways: VPA has been shown to upregulate the expression of anti-apoptotic proteins like Bcl-2 while downregulating pro-apoptotic proteins such as Bax, thereby shifting the cellular balance towards survival.[4][5]

-

Regulation of Kinase Signaling Pathways: VPA influences key survival pathways, including the PI3K/Akt and ERK pathways.[4] Activation of these pathways leads to the inhibition of downstream effectors like Glycogen Synthase Kinase-3β (GSK-3β), a protein implicated in apoptosis and tau hyperphosphorylation.

-

Antioxidant Effects: VPA mitigates neuronal damage by reducing oxidative stress. Studies show it can decrease the levels of reactive oxygen species (ROS) and byproducts of lipid peroxidation like malondialdehyde (MDA).[3][6]

This guide will focus on the tangible in vitro data and methodologies that underpin these findings.

Quantitative Data Summary

The following tables summarize the quantitative effects of Valproic Acid in two common in vitro neuroprotection models.

Table 2.1: Neuroprotective Effect of VPA against Glutamate-Induced Excitotoxicity in SH-SY5Y Cells

This study investigated the ability of VPA to protect human neuroblastoma SH-SY5Y cells from excitotoxicity induced by 15 mM glutamate (B1630785) for 24 hours.[6] Pre-treatment with VPA for 2 hours demonstrated a significant protective effect.

| VPA Pre-treatment Concentration | Cell Viability (% of Control) | H₂O₂ Level vs. Glutamate Alone | Malondialdehyde (MDA) Level vs. Glutamate Alone |

| 0 mM (Glutamate only) | ~80% | - | - |

| 1 mM | Significantly Increased | Decreased (P<0.01) | Decreased |

| 5 mM | No Significant Protection | Not Reported | Not Reported |

| 10 mM | No Significant Protection | Not Reported | Not Reported |

Data synthesized from Terzioğlu Bebitoğlu et al. (2016).[3][6]

Table 2.2: Effect of VPA on the Viability of hSOD1G93A NSC-34 Motor Neuron-like Cells

This study assessed the effect of VPA on the viability of a cell line model of Amyotrophic Lateral Sclerosis (ALS), which exhibits inherent cellular stress. Cells were treated with VPA for 24 hours.[7]

| VPA Treatment Concentration | Cell Viability (% Increase vs. Untreated Control) |

| 0.5 mM | Not Significant |

| 0.75 mM | Not Significant |

| 1.0 mM | 18.18% ± 3.50% (P<0.001) |

| 1.5 mM | 13.13% ± 4.07% (P<0.05) |

| 2.0 mM | Not Significant |

Data extracted from Han et al. (2024).[7]

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the neuroprotective effects of VPA in vitro.

Protocol: Cell Viability Assessment using MTT Assay

This protocol describes the measurement of cell viability in an adherent cell line (e.g., SH-SY5Y) following neurotoxic insult and VPA treatment.[6][8]

Materials:

-

SH-SY5Y cells

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

Valproic Acid (VPA) stock solution

-

Neurotoxin (e.g., L-glutamate)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

-

Solubilization solvent (e.g., Dimethyl sulfoxide (B87167) - DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

VPA Pre-treatment: Prepare dilutions of VPA in culture medium. Remove the old medium from the wells and add 100 µL of the VPA-containing medium (e.g., 1 mM, 5 mM, 10 mM). Include a "vehicle control" group with medium only. Incubate for the desired pre-treatment time (e.g., 2 hours).

-

Induction of Neurotoxicity: Prepare the neurotoxin (e.g., 15 mM L-glutamate) in culture medium. For insult groups, remove the VPA-containing medium and add 100 µL of the neurotoxin-containing medium. For control wells, replace with fresh medium. Incubate for the desired exposure time (e.g., 24 hours).

-

MTT Incubation: After the toxicity incubation, carefully aspirate the medium from each well. Add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan (B1609692) crystals.

-

Solubilization: Carefully aspirate the MTT solution. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

-

Absorbance Measurement: Read the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate cell viability as a percentage of the control group: (Absorbance of treated sample / Absorbance of control sample) x 100.

Protocol: Western Blot for Bcl-2 and Bax Protein Expression

This protocol details the steps to measure the relative expression of the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax.[5][9]

Materials:

-

Cells cultured in 6-well plates and treated as described above.

-

RIPA lysis buffer with protease inhibitors.

-

BCA Protein Assay Kit.

-

SDS-PAGE gels (e.g., 10-12%).

-

PVDF membranes.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies: Rabbit anti-Bcl-2, Rabbit anti-Bax, Mouse anti-β-actin.

-

HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse).

-

Enhanced Chemiluminescence (ECL) substrate.

-

Chemiluminescence imaging system.

Procedure:

-

Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them by adding 100-150 µL of ice-cold RIPA buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the total protein.

-

Protein Quantification: Determine the protein concentration of each sample using a BCA assay according to the manufacturer's instructions.

-

Sample Preparation: Normalize the protein concentration for all samples. Mix the protein lysate with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

-

Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2 (e.g., 1:1000), Bax (e.g., 1:1000), and a loading control like β-actin (e.g., 1:5000) overnight at 4°C with gentle agitation.

-

Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST for 10 minutes each. Incubate with the appropriate HRP-conjugated secondary antibody (1:2000 to 1:5000) for 1-2 hours at room temperature.

-

Detection: Wash the membrane again as in the previous step. Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

-

Densitometry Analysis: Quantify the band intensity for Bcl-2, Bax, and β-actin using image analysis software. Normalize the expression of target proteins to the loading control (β-actin).

Visualizations: Pathways and Workflows

Signaling Pathway Diagram

Caption: VPA's core neuroprotective signaling pathways.

Experimental Workflow Diagram

Caption: General workflow for in vitro neuroprotection studies.

References

- 1. e-century.us [e-century.us]

- 2. jneurosci.org [jneurosci.org]

- 3. Effect of valproic acid on oxidative stress parameters of glutamate-induced excitotoxicity in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Valproic acid-mediated neuroprotection in intracerebral hemorrhage via histone deacetylase inhibition and transcriptional activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Neuroprotective action of valproic acid accompanied of the modification on the expression of Bcl-2 and activated caspase-3 in the brain of rats submitted to ischemia/reperfusion [ve.scielo.org]

- 6. Effect of valproic acid on oxidative stress parameters of glutamate-induced excitotoxicity in SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Neuroprotective mechanisms of valproic acid and alpha-lipoic acid in ALS: a network pharmacology-based investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. Frontiers | Neuroprotective Effect of Catalpol via Anti-Oxidative, Anti-Inflammatory, and Anti-Apoptotic Mechanisms [frontiersin.org]

Technical Guide: The Modulatory Effects of Anticonvulsant Agents on Voltage-Gated Sodium Channels

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Voltage-gated sodium channels (VGSCs) are crucial for the initiation and propagation of action potentials in excitable cells, such as neurons.[1] These channels cycle through several conformational states, including resting, open, and inactivated states, to regulate the flow of sodium ions across the cell membrane.[1][2] In neurological disorders like epilepsy, neuronal hyperexcitability is a key pathological feature, often linked to the dysfunction of VGSCs.[1] Consequently, VGSCs are a primary target for many antiepileptic drugs (AEDs).[1][3][4][5] This guide provides a detailed overview of the mechanism of action of anticonvulsant agents that target VGSCs, with a focus on their effects on channel kinetics, supported by quantitative data and experimental protocols.

Core Mechanism of Action: State-Dependent Channel Modulation

The principal mechanism by which many anticonvulsant drugs exert their effects is through the blockade of VGSCs.[5] This action is not a simple pore occlusion but a more nuanced, state-dependent interaction.

Voltage- and Frequency-Dependent Blockade

Anticonvulsant agents demonstrate a higher affinity for the open and inactivated states of VGSCs compared to the resting state.[6][7] This preferential binding stabilizes the channel in a non-conducting conformation.[6][8] As a result, the block is both voltage- and frequency-dependent.[1] During periods of high-frequency neuronal firing, which is characteristic of epileptic seizures, more channels are in the open and inactivated states.[8] This increased availability of the target state enhances the blocking effect of the drug, allowing for selective inhibition of pathological activity with minimal impact on normal, low-frequency neuronal signaling.[5]

Modulation of Channel Inactivation

VGSCs undergo two main types of inactivation: fast and slow.

-

Fast Inactivation: This process occurs within milliseconds of channel opening and is a primary target for many classic anticonvulsants like phenytoin (B1677684) and carbamazepine.[1] These drugs bind to the channel and stabilize the fast-inactivated state, which slows the recovery of the channel to the resting state and reduces the number of available channels for subsequent action potentials.[1][5]

-

Slow Inactivation: This is a more prolonged form of inactivation that can last for seconds to minutes. Some newer anticonvulsants, such as lacosamide, have been shown to selectively enhance slow inactivation.[1] This distinct mechanism provides an alternative therapeutic approach for seizure control.

Quantitative Analysis of Agent-Channel Interactions

The efficacy and potency of an anticonvulsant agent's interaction with VGSCs can be quantified through various experimental measures. The following tables summarize key quantitative data for representative agents.

Table 1: Binding Affinities of Representative Anticonvulsant Agents to Voltage-Gated Sodium Channels

| Agent | Target/Assay | IC50 (µM) | Reference |

| Compound 3 (a 1,2,4-triazole-3-thione derivative) | VGSC Site 2 ([3H]Batrachotoxin assay) | 11.9 ± 0.4 | [9] |

| Compound 4 (a 1,2,4-triazole-3-thione derivative) | VGSC Site 2 ([3H]Batrachotoxin assay) | 18.9 ± 0.3 | [9] |

| Carbamazepine | VGSC Site 2 ([3H]Batrachotoxin assay) | 131 | [9] |

| Phenytoin | Open/Inactivated Neuronal Na+ Channels | ~9 to 19 | [7] |

Note: Lower IC50 values indicate higher binding affinity.

Table 2: Electrophysiological Effects of Anticonvulsant Agents on VGSC Properties

| Agent | Effect on VGSC Gating | Concentration (µM) | Key Finding | Reference |

| Ranolazine | Stabilization of steady-state slow inactivation | 10 | -8mV shift in the slow inactivation curve | [1] |

| Carbamazepine | Reduction in peak current amplitude | Increasing concentrations | Significant reduction in peak current | [1] |

| Lacosamide | Stabilization of the slow-inactivated state | Not specified | Contrasts with agents affecting fast-inactivation | [1] |

| Valproic Acid | Influences block and inactivation rates | Not specified | Affects channel functioning with lower efficacy than classic blockers | [10] |

Key Experimental Protocols

The characterization of an anticonvulsant agent's effect on VGSCs relies on specialized experimental techniques. The following are detailed methodologies for two cornerstone assays.

Patch-Clamp Electrophysiology

This technique is the gold standard for studying ion channel function and the effects of pharmacological agents.[11]

-

Objective: To measure the effect of an anticonvulsant agent on the kinetics of voltage-gated sodium currents in single cells.

-

Cell Preparation: A cell line expressing the VGSC subtype of interest (e.g., Nav1.2) is cultured on glass coverslips.[11][12]

-

Recording Configuration: The whole-cell patch-clamp configuration is most commonly used.[11] A glass micropipette with a resistance of 3-7 MΩ is used to form a high-resistance seal with the cell membrane.[11] The membrane patch under the pipette tip is then ruptured to allow electrical access to the entire cell.[11]

-

Solutions:

-

Voltage Protocol: A complex voltage protocol is applied to assess the agent's effect on different channel states.[2] This can include:

-

Holding the membrane potential at a hyperpolarized level (e.g., -90 mV) where most channels are in the resting state.

-

Applying a depolarizing pulse (e.g., to 0 mV) to open the channels and then elicit inactivation.[13]

-

Varying the duration and voltage of pre-pulses to study the voltage-dependence of inactivation.

-

Applying trains of depolarizing pulses to assess frequency-dependent block.

-

-

Data Analysis: The recorded sodium currents are analyzed to determine changes in peak current amplitude, inactivation kinetics, and the voltage-dependence of activation and inactivation in the presence and absence of the anticonvulsant agent.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a drug for a receptor.

-

Objective: To quantify the affinity of an anticonvulsant agent for a specific site on the VGSC.

-

Preparation: Membranes are prepared from brain tissue or cells expressing the VGSC of interest.

-

Radioligand: A radiolabeled ligand that binds to a known site on the VGSC is used. For example, [3H]Batrachotoxin is a neurotoxin that binds to site 2 on the sodium channel.[9]

-

Procedure:

-

The prepared membranes are incubated with a fixed concentration of the radioligand ([3H]Batrachotoxin).

-

Increasing concentrations of the unlabeled anticonvulsant agent (the competitor) are added to the incubation mixture.[9]

-

The mixture is incubated to allow binding to reach equilibrium.

-

The membranes are then washed to remove unbound ligand, and the amount of bound radioactivity is measured using a scintillation counter.

-

-

Data Analysis: The data are used to generate a competition curve, from which the IC50 value (the concentration of the agent that inhibits 50% of the specific binding of the radioligand) can be calculated.[9] This value is inversely related to the binding affinity of the agent.

Visualizations: Pathways and Workflows

References

- 1. Voltage-gated sodium channels: Pharmaceutical targets via anticonvulsants to treat epileptic syndromes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Voltage gated sodium channel inhibitors as anticonvulsant drugs: A systematic review on recent developments and structure activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. epilepsysociety.org.uk [epilepsysociety.org.uk]

- 6. Carbamazepine - Wikipedia [en.wikipedia.org]

- 7. Molecular Model of Anticonvulsant Drug Binding to the Voltage-Gated Sodium Channel Inner Pore - PMC [pmc.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. Effect of Linker Elongation on the VGSC Affinity and Anticonvulsant Activity among 4-Alkyl-5-aryl-1,2,4-triazole-3-thione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. docs.axolbio.com [docs.axolbio.com]

- 12. Validation of a patch clamp screening protocol that simultaneously measures compound activity in multiple states of the voltage-gated sodium channel Nav1.2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

A Technical Guide to the GABAergic and Glutamatergic Effects of Valproic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Valproic acid (VPA) is a broad-spectrum anticonvulsant drug that has been a cornerstone in the treatment of epilepsy for decades.[1][2] Its therapeutic efficacy extends to bipolar disorder and migraine prophylaxis.[3] The wide range of clinical applications for VPA stems from its complex and multifaceted mechanism of action, which notably includes the modulation of both GABAergic and glutamatergic neurotransmission.[1][4] This technical guide provides an in-depth analysis of VPA's effects on these two critical neurotransmitter systems, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.

GABAergic Mechanisms of Action

VPA enhances GABAergic transmission, the primary inhibitory system in the central nervous system, through several key mechanisms.[1] This net increase in inhibitory signaling contributes significantly to its anticonvulsant properties.

2.1 Modulation of GABA Metabolism

A primary mechanism of VPA is the elevation of GABA levels in the brain.[4][5] This is achieved by influencing the enzymes responsible for GABA synthesis and degradation.[6][7]

-

Inhibition of GABA Transaminase (GABA-T): VPA inhibits GABA-T, the enzyme that catabolizes GABA into succinic semialdehyde.[6][7] This inhibition leads to an accumulation of GABA in the presynaptic terminal.[6] While VPA is considered a weak inhibitor of GABA-T, this action is thought to contribute to its overall effect on GABA levels.[3][8]

-

Inhibition of Succinic Semialdehyde Dehydrogenase (SSADH): VPA is a potent inhibitor of SSADH, the enzyme that converts succinic semialdehyde to succinate.[3][6] Inhibition of SSADH can lead to a feedback mechanism that further reduces GABA degradation.

-

Stimulation of Glutamic Acid Decarboxylase (GAD): Some evidence suggests that VPA can increase the activity of GAD, the enzyme that synthesizes GABA from glutamate (B1630785).[6][8] This action would directly increase the presynaptic GABA pool.[6]

2.2 Effects on GABA Transport

VPA has been shown to decrease the transport of GABA out of the synaptic cleft by down-regulating GABA transporters (GAT-1 and GAT-3).[9] This action prolongs the presence of GABA in the synapse, thereby enhancing its inhibitory effect.

2.3 Postsynaptic GABAergic Modulation

VPA can potentiate postsynaptic GABA-mediated responses, further enhancing inhibitory signaling.[1]

Glutamatergic Mechanisms of Action

In addition to its effects on the GABAergic system, VPA also modulates the excitatory glutamatergic system.[1] This dual action of enhancing inhibition and reducing excitation is key to its broad-spectrum anticonvulsant activity.

3.1 Regulation of Glutamate Receptors

VPA has been demonstrated to attenuate neuronal excitation mediated by the N-methyl-D-aspartate (NMDA) type of glutamate receptors.[4][10] It can reversibly reduce the amplitude of the NMDA receptor-mediated excitatory postsynaptic potential (EPSP) in a dose-dependent manner.[10] Chronic administration of VPA has been shown to reduce brain NMDA signaling.[11] Some studies indicate that VPA can prevent the sleep-deprivation-induced reduction of the NR2B subunit of the NMDA receptor.[12] Interestingly, prenatal exposure to VPA has been linked to an overexpression of NR2A and NR2B subunits of NMDA receptors, leading to enhanced postsynaptic long-term potentiation.[13]

3.2 Modulation of Glutamate Transport

VPA can up-regulate the glial glutamate transporter GLAST.[9] This enhances the removal of glutamate from the synaptic cleft, thereby reducing excitatory signaling.[9]

3.3 Neuroprotective Effects Against Glutamate Excitotoxicity

VPA has demonstrated neuroprotective properties against NMDA-induced excitotoxicity.[14] This effect may be mediated, in part, by the stimulation of brain-derived neurotrophic factor (BDNF) expression and the activation of TrkB receptor signaling.[14]

Quantitative Data Summary

The following tables summarize the quantitative data on the effects of Valproic Acid on key components of the GABAergic and glutamatergic systems.

Table 1: Inhibition of Human Cytochrome P450 Isoforms by Valproic Acid

| CYP Isoform | Inhibition Type | Ki (µM) |

| CYP2C9 | Competitive | 600 |

| CYP2C19 | Mixed | 8553 |

| CYP3A4 | Competitive | 7975 |

| CYP2A6 | Mechanism-based | 9150 (KI) |

Data from in vitro studies using human liver microsomes.[15]

Experimental Protocols

5.1 Measurement of GABA Transaminase (GABA-T) Activity

This protocol is adapted from established methods for measuring GABA-T activity.[16][17]

Objective: To quantify the enzymatic activity of GABA-T in the presence and absence of Valproic Acid.

Materials:

-

Assay Buffer: 200 mM Tris–HCl (pH 8.0), 0.25 mM pyridoxal (B1214274) 5′-phosphate, 20 mM GABA, 20 mM 2-oxoglutaric acid.

-

Purified GABA-T enzyme or tissue homogenate.

-

Valproic Acid solutions of varying concentrations.

-

Reaction termination solution: 5% (v/v) perchloric acid and 38% (v/v) ethanol.

-

Neutralization solution: 20 mM Tris–HCl (pH 8.0) with 23 mM K2CO3.

-

High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector.

-

o-phthaldialdehyde (OPA) for derivatization.

Procedure:

-

Pre-incubate the assay buffer at 30°C for 2 minutes.

-

Add the purified GABA-T or tissue homogenate to the assay buffer.

-

For inhibitor studies, add Valproic Acid to the reaction mixture at the desired concentrations.

-

Initiate the reaction by the addition of the substrate (GABA and 2-oxoglutaric acid).

-

Collect samples at various time points and immediately terminate the reaction by adding the termination solution.

-

Neutralize the samples with the neutralization solution.

-

Centrifuge the samples to remove precipitated salts.

-

Derivatize the amino acids in the supernatant with OPA.

-

Analyze the glutamate concentration in the samples using HPLC with fluorescence detection.

-

Calculate the GABA-T activity based on the rate of glutamate production.

5.2 In Vivo Microdialysis for Glutamate and GABA Measurement

This protocol provides a general framework for in vivo microdialysis to measure extracellular neurotransmitter levels.[18][19][20][21][22]

Objective: To measure the extracellular concentrations of glutamate and GABA in a specific brain region of a freely moving animal following the administration of Valproic Acid.

Materials:

-

Stereotaxic apparatus for probe implantation.

-

Microdialysis probes.

-

Perfusion pump.

-

Artificial cerebrospinal fluid (aCSF).

-

Fraction collector.

-

HPLC system for the analysis of glutamate and GABA.

-

Valproic Acid for systemic or local administration.

Procedure:

-

Surgically implant a guide cannula into the target brain region of the animal under anesthesia.

-

After a recovery period, insert the microdialysis probe through the guide cannula.

-

Perfuse the probe with aCSF at a constant flow rate.

-

Collect dialysate samples at regular intervals in a fraction collector.

-

Administer Valproic Acid systemically (e.g., intraperitoneal injection) or locally through the microdialysis probe (reverse dialysis).

-

Continue collecting dialysate samples to monitor changes in neurotransmitter levels.

-

Analyze the concentrations of glutamate and GABA in the dialysate samples using HPLC.

-

Correlate the changes in neurotransmitter levels with the administration of Valproic Acid.

Visualizations

6.1 Signaling Pathways and Experimental Workflows

Caption: Valproic Acid's effects on the GABAergic synapse.

Caption: Valproic Acid's influence on the glutamatergic synapse.

Caption: Experimental workflow for in vivo microdialysis.

References

- 1. Valproic Acid and Epilepsy: From Molecular Mechanisms to Clinical Evidences - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Mechanisms of action of valproate: a commentatory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. droracle.ai [droracle.ai]

- 5. droracle.ai [droracle.ai]

- 6. Valproic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Insights into Structural Modifications of Valproic Acid and Their Pharmacological Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anticonvulsant and biochemical effects of inhibitors of GABA aminotransferase and valproic acid during subchronic treatment in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mechanism-of-Action-of-Valproic-Acid--Molecular-Regulation-of-Glutamate-and-GABA-Transporter-Proteins [aesnet.org]

- 10. Valproic acid suppresses the synaptic response mediated by the NMDA receptors in rat amygdalar slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Chronic administration of valproic acid reduces brain NMDA signaling via arachidonic acid in unanesthetized rats - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effect of valproic acid through regulation of NMDA receptor-ERK signaling in sleep deprivation rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Elevated NMDA receptor levels and enhanced postsynaptic long-term potentiation induced by prenatal exposure to valproic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Valproic acid prevents NMDA-induced retinal ganglion cell death via stimulation of neuronal TrkB receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. In vitro evaluation of valproic acid as an inhibitor of human cytochrome P450 isoforms: preferential inhibition of cytochrome P450 2C9 (CYP2C9) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Assay for GABA Transaminase Activity [bio-protocol.org]

- 17. Quantitative histochemical measurement of GABA-transaminase: method for evaluation of intracerebral lesions produced by excitotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Microdialysis as a tool for in vivo investigation of glutamate transport capacity in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. In Vivo Determination of Glutamate Uptake by Brain Microdialysis | Springer Nature Experiments [experiments.springernature.com]

- 20. researchgate.net [researchgate.net]

- 21. Video: Microdialysis of Excitatory Amino Acids During EEG Recordings in Freely Moving Rats [jove.com]

- 22. Role of extracellular glutamate measured by cerebral microdialysis in severe traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacokinetics and Pharmacodynamics of Lacosamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lacosamide (B1674222), a functionalized amino acid, is a third-generation anticonvulsant agent approved for the treatment of partial-onset seizures and primary generalized tonic-clonic seizures.[1] Its distinct mechanism of action and favorable pharmacokinetic profile differentiate it from other antiepileptic drugs. This technical guide provides an in-depth overview of the pharmacokinetics and pharmacodynamics of Lacosamide, with a focus on quantitative data, experimental methodologies, and relevant biological pathways.

Pharmacokinetics

Lacosamide exhibits a predictable pharmacokinetic profile characterized by rapid and complete absorption, low protein binding, and predominantly renal elimination.[2] Its pharmacokinetics are linear and dose-proportional within the therapeutic range.[1]

Data Presentation: Pharmacokinetic Parameters of Lacosamide

The following tables summarize the key pharmacokinetic parameters of Lacosamide in both preclinical (rat) and clinical (human) studies.

| Parameter | Value (Rat) | Reference |

| Bioavailability (Oral) | 93.3 - 106% | [3] |

| Tmax (Oral) | Dose-dependent | [3] |

| Systemic Clearance | 221 - 241 mL/h/kg | [3] |

| Volume of Distribution (Vd) | 702 - 732 mL/kg | [3] |

| Elimination Half-life (t½) | 3.01 - 3.53 hours | [3] |

| Plasma Protein Binding | < 5% (95.9% free) | [3] |

| Brain to Plasma Ratio | 0.553 | [3] |

| Parameter | Value (Human) | Reference |

| Bioavailability (Oral) | ~100% | [4][5] |

| Tmax (Oral) | 1 - 4 hours | [4] |

| Volume of Distribution (Vd) | ~0.6 L/kg | [1] |

| Elimination Half-life (t½) | ~13 hours | [2][4] |

| Plasma Protein Binding | < 15% | [4][6] |

| Metabolism | Hepatic (CYP2C19, CYP2C9, CYP3A4) | [1][4] |

| Excretion | ~95% renal (40% unchanged) | [4] |

Experimental Protocols

The pharmacokinetic parameters of Lacosamide have been determined through a series of preclinical and clinical studies. The methodologies for these key experiments are detailed below.

1. Bioavailability and Pharmacokinetic Profiling in Rats:

-

Objective: To determine the absolute oral bioavailability and pharmacokinetic parameters of Lacosamide in a preclinical model.

-

Methodology:

-

Animal Model: Male Sprague-Dawley rats are used.[3]

-

Drug Administration: A cohort of rats receives Lacosamide intravenously (e.g., 1, 3, 10, and 30 mg/kg), while another cohort receives the drug orally at the same dose levels.[3]

-

Blood Sampling: Blood samples are collected from the tail vein at predetermined time points (e.g., 0.333, 0.667, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, and 48 hours) after drug administration.[7]

-

Sample Processing: Plasma is separated from the blood samples by centrifugation.[7]

-

Bioanalysis: The concentration of Lacosamide in plasma samples is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7][8]

-

Data Analysis: Pharmacokinetic parameters, including clearance, volume of distribution, half-life, and area under the curve (AUC), are calculated from the plasma concentration-time data. Oral bioavailability is determined by comparing the AUC from oral administration to the AUC from intravenous administration.[3]

-

2. Plasma Protein Binding Assessment:

-

Objective: To quantify the extent of Lacosamide binding to plasma proteins.

-

Methodology:

-

Technique: Equilibrium dialysis is the standard method used.[6]

-

Procedure:

-

Plasma samples from subjects administered Lacosamide are dialyzed against a protein-free buffer using a semi-permeable membrane with a specific molecular weight cut-off (e.g., 12-14 kDa).[6]

-

The dialysis is performed at physiological temperature (37°C) until equilibrium is reached (typically 2-4 hours).[6]

-

The concentration of Lacosamide is measured in the plasma and buffer compartments using LC-MS/MS.[6]

-

-

Calculation: The percentage of protein binding is calculated from the difference between the total drug concentration in plasma and the free drug concentration in the buffer.[1]

-

3. Brain Tissue Distribution:

-

Objective: To determine the penetration of Lacosamide into the central nervous system.

-

Methodology:

-

Animal Model: Rats are administered Lacosamide.[3]

-

Tissue Collection: At various time points after administration, animals are euthanized, and brain tissue is collected.[9]

-

Sample Preparation: The brain tissue is homogenized, and the supernatant is collected after centrifugation.[9]

-

Bioanalysis: The concentration of Lacosamide in the brain homogenate supernatant is determined using a validated bioanalytical method, such as UV spectrophotometry or LC-MS/MS.[9]

-

Calculation: The brain-to-plasma concentration ratio is calculated to assess the extent of brain penetration.[3]

-

Pharmacodynamics

The primary mechanism of action of Lacosamide involves the selective enhancement of the slow inactivation of voltage-gated sodium channels, which leads to the stabilization of hyperexcitable neuronal membranes and inhibition of repetitive neuronal firing.[1][8] This action is distinct from many other anticonvulsants that primarily affect the fast inactivation of these channels.[1]

Signaling Pathway: Mechanism of Action of Lacosamide

Caption: Mechanism of action of Lacosamide on voltage-gated sodium channels.

Experimental Protocols

The anticonvulsant activity and mechanism of action of Lacosamide have been characterized using various in vivo and in vitro models.

1. Maximal Electroshock (MES) Seizure Model:

-

Objective: To assess the efficacy of Lacosamide against generalized tonic-clonic seizures.

-

Methodology:

-

Animal Model: Mice or rats are used.[10]

-

Procedure:

-

Animals are administered Lacosamide or a vehicle control.

-

After a predetermined time, a brief electrical stimulus is delivered via corneal or ear-clip electrodes to induce a tonic hindlimb extension seizure.

-

-

Endpoint: The ability of Lacosamide to prevent the tonic hindlimb extension is recorded.

-

Significance: This model is indicative of efficacy against generalized tonic-clonic seizures.[10]

-

2. 6-Hz Psychomotor Seizure Model:

-

Objective: To evaluate the efficacy of Lacosamide in a model of therapy-resistant partial seizures.

-

Methodology:

-

Animal Model: Mice are typically used.[11]

-

Procedure:

-

Animals are pre-treated with Lacosamide or vehicle.

-

A low-frequency (6 Hz) electrical stimulus of long duration is delivered through corneal electrodes to induce a psychomotor seizure.

-

-

Endpoint: Protection from the seizure is defined as the absence of seizure activity characterized by a stereotyped "stunned" posture with forelimb clonus and twitching of the vibrissae.

-

Significance: This model is considered a good predictor of efficacy against pharmacoresistant partial seizures.[11]

-

3. In Vitro Electrophysiology (Whole-Cell Voltage Clamp):

-

Objective: To characterize the specific effects of Lacosamide on voltage-gated sodium channels.

-

Methodology:

-

Preparation: Acutely isolated neurons (e.g., from the hippocampus) from rodents or human tissue are used.[12]

-

Technique: The whole-cell patch-clamp technique is employed to record sodium currents.

-

Procedure:

-

The neuronal membrane potential is clamped at a holding potential.

-

Voltage steps are applied to elicit sodium currents in the absence and presence of Lacosamide.

-

Specific voltage protocols are used to assess the fast and slow inactivation of the sodium channels.

-

-

Endpoint: Changes in the voltage-dependence and kinetics of slow inactivation of the sodium channels are measured.[12]

-

Significance: This method provides direct evidence for the mechanism of action of Lacosamide at the ion channel level.[12][13]

-

Experimental Workflow: Preclinical Evaluation of an Anticonvulsant Agent

Caption: A typical preclinical workflow for the evaluation of a novel anticonvulsant agent.

Conclusion

Lacosamide possesses a unique pharmacodynamic profile, selectively targeting the slow inactivation of voltage-gated sodium channels, which translates to a broad-spectrum anticonvulsant activity. Its favorable pharmacokinetic properties, including high oral bioavailability and low potential for drug-drug interactions, make it a valuable therapeutic option in the management of epilepsy. The experimental methodologies outlined in this guide provide a framework for the continued investigation and development of novel anticonvulsant agents.

References

- 1. Simple and validated method to quantify lacosamide in human breast milk and plasma using UPLC/MS/MS and its application to estimate drug transfer into breast milk - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of lacosamide for the treatment of partial-onset seizures - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics, brain distribution, and plasma protein binding of the antiepileptic drug lacosamide in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Drug Binding Assays do not Reveal Specific Binding of Lacosamide to Collapsin Response Mediator Protein 2 (CRMP‐2) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. neurology.org [neurology.org]

- 7. Development of a UPLC-MS/MS method for the determination of lacosamide and its metabolite and its application to drug-drug interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Development of a UPLC-MS/MS method for the determination of lacosamide and its metabolite and its application to drug-drug interaction [frontiersin.org]

- 9. sphinxsai.com [sphinxsai.com]

- 10. Lacosamide, a novel anti-convulsant drug, shows efficacy with a wide safety margin in rodent models for epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Activity of the anticonvulsant lacosamide in experimental and human epilepsy via selective effects on slow Na+ channel inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Lacosamide: a new approach to target voltage-gated sodium currents in epileptic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

Blood-Brain Barrier Penetration of Cenobamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cenobamate, an anticonvulsant agent approved for the treatment of partial-onset seizures in adults, exerts its therapeutic effects within the central nervous system (CNS)[1][2]. Consequently, its ability to effectively cross the blood-brain barrier (BBB) is a critical determinant of its clinical efficacy. The BBB is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the CNS where neurons reside. This technical guide provides a comprehensive overview of the available data and methodologies for assessing the BBB penetration of cenobamate. While direct quantitative in vivo brain-to-plasma concentration ratios and in vitro permeability assay results for cenobamate are not extensively published in the public domain, this guide synthesizes available physicochemical and pharmacokinetic data to infer its CNS penetration capabilities and details the standard experimental protocols used to evaluate such agents.

Physicochemical and Pharmacokinetic Properties of Cenobamate

The propensity of a molecule to cross the BBB is heavily influenced by its physicochemical properties. Key parameters for cenobamate are summarized in Table 1. Additionally, its pharmacokinetic profile provides insights into its distribution within the body. These properties are detailed in Table 2.

Table 1: Physicochemical Properties of Cenobamate

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₀ClN₅O₂ | [3] |

| Molecular Weight | 267.67 g/mol | [3] |

| Topological Polar Surface Area (TPSA) | 95.92 Ų | [3] |

| Consensus Log P o/w | 0.95 | [3] |

| Water Solubility (Log S) | -2.59 (Soluble) | [3] |

| Hydrogen Bond Donors | 1 | [3] |

| Hydrogen Bond Acceptors | 5 | [3] |

Table 2: Pharmacokinetic Properties of Cenobamate

| Property | Value | Source(s) |

| Bioavailability | ≥88% | [4] |

| Time to Maximum Plasma Concentration (Tmax) | 1-4 hours | [4] |

| Plasma Protein Binding | 60% | [4][5] |

| Volume of Distribution (Vd) | 40-50 L | [4] |

| Metabolism | Primarily by glucuronidation (UGT2B7 and UGT2B4) and oxidation (CYP2E1, CYP2A6, CYP2B6, CYP2C19, CYP3A4/5) | [4] |

| Elimination Half-life | 50-60 hours | [1] |

| Excretion | Primarily via urine | [4] |

| Whole Blood to Plasma Ratio | 0.6 | [4] |

Cenobamate's moderate molecular weight, TPSA below 120 Ų, and balanced lipophilicity (LogP < 5) are generally favorable for BBB penetration. However, one source, based on computational modeling, explicitly states that it is not a BBB permeant, which may be contradicted by its known CNS-related effects and adverse events[1][3]. The European Medicines Agency's assessment report notes that cenobamate is highly soluble and highly permeable, which are characteristics of drugs that can cross the BBB[6]. This discrepancy highlights the importance of direct experimental valuation.

Interaction with BBB Efflux Transporters

A significant factor limiting the brain uptake of many drugs is their recognition by efflux transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), which are highly expressed at the BBB and actively pump substrates back into the bloodstream. Preclinical in vitro studies have indicated that cenobamate is not a substrate for major efflux transporters, including P-gp and BCRP[1]. This characteristic is highly advantageous for achieving therapeutic concentrations in the CNS.

Experimental Protocols for Assessing BBB Penetration

To definitively determine the BBB penetration of a compound like cenobamate, a combination of in vitro and in vivo experimental models is typically employed. Below are detailed methodologies for key experiments.

In Vitro Permeability Assays

The PAMPA-BBB assay is a high-throughput screening method used to predict passive, transcellular permeability across the BBB.

-

Principle: A 96-well filter plate is coated with a lipid solution (e.g., a mixture of phospholipids (B1166683) in an organic solvent like dodecane) to form an artificial membrane that mimics the lipid composition of the BBB. The test compound is added to the donor wells, and its diffusion across the artificial membrane into the acceptor wells is measured over time.

-

Materials:

-

96-well filter plates (e.g., Millipore MultiScreen-IP)

-

96-well acceptor plates

-

Lipid solution (e.g., porcine brain lipid in dodecane)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Test compound and control compounds (high and low permeability)

-

Analytical instrumentation (e.g., LC-MS/MS)

-

-

Procedure:

-

Coat the filter membrane of the donor plate with the lipid solution and allow the solvent to evaporate.

-

Add the test compound solution (in PBS) to the donor wells.

-

Place the donor plate into the acceptor plate containing fresh PBS.

-

Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.

-

After incubation, determine the concentration of the test compound in both the donor and acceptor wells using a suitable analytical method.

-

-

Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - (C_A(t) / C_equilibrium)) Where:

-

V_D and V_A are the volumes of the donor and acceptor wells, respectively.

-

A is the surface area of the membrane.

-

t is the incubation time.

-

C_A(t) is the concentration of the compound in the acceptor well at time t.

-

C_equilibrium is the theoretical equilibrium concentration.

-

PAMPA-BBB Experimental Workflow

This cell-based assay provides a more biologically relevant model by using a monolayer of cells that express tight junctions and relevant transporters. Caco-2 cells are a human colon adenocarcinoma cell line, while MDCK-MDR1 cells are Madin-Darby canine kidney cells transfected to overexpress the human MDR1 gene (P-glycoprotein).

-

Principle: Cells are cultured on a semi-permeable membrane in a Transwell® insert, forming a polarized monolayer. The transport of the test compound from the apical (blood side) to the basolateral (brain side) compartment (A-to-B) and in the reverse direction (B-to-A) is measured. The ratio of B-to-A and A-to-B permeability (efflux ratio) indicates whether the compound is a substrate for active efflux.

-

Materials:

-

Caco-2 or MDCK-MDR1 cells

-

Transwell® inserts and companion plates

-

Cell culture medium and supplements

-

Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

-

Test compound, control compounds, and efflux inhibitors (e.g., verapamil (B1683045) for P-gp)

-

TEER meter to assess monolayer integrity

-

Analytical instrumentation (e.g., LC-MS/MS)

-

-

Procedure:

-